molecular formula C9H4FNO2 B6313344 3-(Fluorocarbonyl)benzoyl cyanide CAS No. 1858255-13-6

3-(Fluorocarbonyl)benzoyl cyanide

Cat. No.: B6313344
CAS No.: 1858255-13-6
M. Wt: 177.13 g/mol
InChI Key: NVPXVPLEEGUGBB-UHFFFAOYSA-N
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Description

3-(Fluorocarbonyl)benzoyl cyanide is an organic compound with the molecular formula C9H4FNO2 and a molecular weight of 177.13 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluorocarbonyl)benzoyl cyanide typically involves the reaction of fluorocarbonyl chloride with benzoyl cyanide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is maintained at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure consistent product quality. Safety measures are crucial due to the toxic nature of the reactants and the product.

Chemical Reactions Analysis

Types of Reactions: 3-(Fluorocarbonyl)benzoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyanide group to primary amines.

    Substitution: The fluorocarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-(Fluorocarbonyl)benzoyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Fluorocarbonyl)benzoyl cyanide involves its interaction with various molecular targets. The cyanide group can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. The fluorocarbonyl group can also engage in interactions with nucleophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

    Benzoyl cyanide: Lacks the fluorocarbonyl group, making it less reactive in certain substitution reactions.

    Fluorobenzoyl cyanide: Similar structure but with different reactivity due to the position of the fluorine atom.

    Carbonyl cyanide: Contains a carbonyl group but lacks the benzoyl structure, leading to different chemical properties.

Properties

IUPAC Name

3-carbonocyanidoylbenzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FNO2/c10-9(13)7-3-1-2-6(4-7)8(12)5-11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPXVPLEEGUGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)F)C(=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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